molecular formula C21H18ClF3N4O B2818860 (4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251600-05-1

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2818860
CAS No.: 1251600-05-1
M. Wt: 434.85
InChI Key: QJEFKEQGKSDWBO-UHFFFAOYSA-N
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Description

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClF3N4O and its molecular weight is 434.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Analysis : Research efforts have focused on synthesizing boric acid ester intermediates with benzene rings, including compounds related to the query chemical. A three-step substitution reaction was used to obtain the title compounds, which were then confirmed by FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and subjected to crystallographic and conformational analyses. Density Functional Theory (DFT) calculations were also employed to further investigate the molecular structures, revealing consistency with X-ray diffraction data and highlighting the compounds' physicochemical properties (Huang et al., 2021).

Potential Medicinal Applications

  • Antimicrobial Agents : Novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds, synthesized from 3-acetyl-2-methyl-1,8-naphthyridine by various condensation reactions, exhibited promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).

  • Anticonvulsant Agents : A series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities. The study identified compounds with potent efficacy in the maximal electroshock (MES) test, suggesting their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Drug Discovery and Development

  • DNA Interaction and Docking Studies : Schiff base ligands derived from 2,6-diaminopyridine and their complexes with metals such as Cu(II), Fe(II), and Pd(II) were synthesized and characterized. These compounds were investigated for their DNA binding properties and underwent docking studies, revealing potential as drug candidates due to their interaction with DNA and enhanced activity in the presence of H2O2 (Kurt et al., 2020).

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O/c1-12-4-6-14-18(28-13-5-7-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-8-2-3-9-29/h4-7,10-11H,2-3,8-9H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEFKEQGKSDWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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